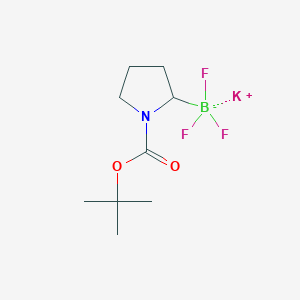
2-Ethynyl-5-fluoropyrimidine
Übersicht
Beschreibung
2-Ethynyl-5-fluoropyrimidine is a chemical compound with the molecular formula C6H3FN2 . It has an average mass of 122.100 Da and a monoisotopic mass of 122.028023 Da .
Synthesis Analysis
The synthesis of 5-fluoropyrimidines, including 2-Ethynyl-5-fluoropyrimidine, generally involves fluorination with trifluorofluoro-oxymethane . This is a convenient general procedure for the synthesis of 5-fluoropyrimidines .Molecular Structure Analysis
The molecular structure of 2-Ethynyl-5-fluoropyrimidine consists of 6 carbon atoms, 3 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms . The exact structure can be found in databases like ChemSpider .Wissenschaftliche Forschungsanwendungen
Fluoropyrimidine-Induced Cardiotoxicity
Fluoropyrimidines, including compounds like 5-fluorouracil, are primarily used in cancer treatment. They can cause cardiotoxicity, an infrequent but potentially life-threatening side effect. This includes coronary vasospasm and damage to endothelium and cardiomyocytes. Future research directions are exploring microRNA technology for understanding this toxicity (Depetris et al., 2018).
Pharmacogenetics in Fluoropyrimidine Therapy
Genetic polymorphisms, particularly in the dihydropyrimidine dehydrogenase (DPD) gene, significantly affect the metabolism of fluoropyrimidines and can lead to severe toxicities. Genotyping for these polymorphisms before treatment can aid in dosing decisions and improve patient safety (Meulendijks et al., 2016).
Dihydropyrimidine Dehydrogenase (DPD) Deficiency
DPD deficiency can cause severe toxicities with fluoropyrimidine drugs like 5-fluorouracil, often leading to treatment discontinuation. Identifying deficient DPD genotypes helps in predicting patients at risk of developing life-threatening toxicities (Del Re et al., 2010).
Clinical Pharmacogenetics Guidelines
Clinical guidelines have been developed for interpreting DPD genotype tests to guide fluoropyrimidine dosing. These guidelines are essential for patient safety, given the severe potential toxicity of these drugs (Amstutz et al., 2018).
Fluoropyrimidine Metabolism in Cancer Treatment
The efficacy of fluoropyrimidine-based chemotherapy, especially in gastric cancer, can vary due to differences in enzyme activity in the 5-fluorouracil metabolic pathway. Understanding these genetic factors could lead to better prediction of clinical outcomes (Ichikawa, 2006).
Fluoropyrimidine Toxicity and Pharmacogenetics
Severe toxicity from fluoropyrimidines can be addressed through pharmacogenetic studies focusing on the DPYD gene. This research is vital for developing clinical applications of fluoropyrimidine pharmacogenetics (Giorgio et al., 2011).
Noninvasive Studies of Fluoropyrimidines
Fluoropyrimidines are unique in noninvasive drug studies due to their suitability for positron emission tomography (PET) and nuclear magnetic resonance methods. This aids in understanding their action and optimizing individual patient chemotherapy (Wolf et al., 2003).
Wirkmechanismus
While the exact mechanism of action for 2-Ethynyl-5-fluoropyrimidine is not specified in the literature, fluoropyrimidines, in general, are known to exert their effects through several mechanisms. These include inhibition of RNA synthesis and function, inhibition of thymidylate synthase activity, and incorporation into DNA, leading to DNA strand breaks .
Eigenschaften
IUPAC Name |
2-ethynyl-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFTZHFGYONNSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858641 | |
| Record name | 2-Ethynyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-5-fluoropyrimidine | |
CAS RN |
1204333-35-6 | |
| Record name | 2-Ethynyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Diazaspiro[3.4]octan-7-one oxalate](/img/structure/B1473254.png)

![4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1473256.png)

![6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1473259.png)








![{[1-(2-aminoethyl)-1H-pyrazol-4-yl]methyl}dimethylamine](/img/structure/B1473276.png)